Hydrogen-Bond Donor Capacity and Polar Surface Area Differentiate the 5-Carboxamide from 1,3-Dimethyluracil
Compared to 1,3-dimethyluracil, the target compound possesses a primary carboxamide group that adds one hydrogen-bond donor (HBD) and increases the computed topological polar surface area (TPSA) by approximately 20 Ų, while reducing the predicted logP by roughly 0.9 log units [1]. 1,3-Dimethyluracil has zero HBDs and a higher computed logP (estimated ~0.0 to −0.2), making it more membrane-permeable but less capable of engaging binding sites that require amide-directed hydrogen bonds .
| Evidence Dimension | Hydrogen-bond donor count; predicted logP; topological polar surface area |
|---|---|
| Target Compound Data | HBD = 1 (or 2 by ACD/Labs); XLogP3-AA = −1; ACD/LogP = −0.88; TPSA = 84 Ų [1] |
| Comparator Or Baseline | 1,3-Dimethyluracil: HBD = 0; estimated LogP ≈ −0.2 to 0.0; TPSA ≈ 60–65 Ų |
| Quantified Difference | ΔHBD = +1 to +2; ΔLogP ≈ −0.7 to −0.9 log units; ΔTPSA ≈ +19–24 Ų |
| Conditions | Computed descriptors (PubChem XLogP3, ACD/Labs Percepta v14, US EPA EPISuite); no experimental logP values available for head-to-head comparison. |
Why This Matters
For procurement decisions in fragment-based screening or structure-based design, the added hydrogen-bond donor and altered polarity profile of the carboxamide directly determine whether this compound can satisfy key binding interactions that 1,3-dimethyluracil cannot, making the two non-interchangeable.
- [1] PubChem. 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Compound Summary CID 12458448. Computed Descriptors. View Source
